methyl 2-ethyl-2-hydroxy-3-oxobutanoate
Description
Methyl 2-ethyl-2-hydroxy-3-oxobutanoate (IUPAC name) is a branched keto ester with the molecular formula C₆H₁₀O₄ and a molecular mass of 146.14 g/mol. It features a hydroxyl group at the 2-position, an ethyl substituent, and a ketone group at the 3-position. This compound is a key intermediate in the biosynthesis of isoleucine, where it acts as a substrate for the enzyme acetohydroxy acid reductoisomerase in the valine-isoleucine pathway . It is also known by synonyms such as (2S)-α-acetohydroxybutyrate and (S)-2-hydroxy-2-ethyl-3-oxobutanoate . Its stereospecificity is critical, as only the (2S)-isomer is enzymatically active in metabolic pathways .
Properties
CAS No. |
95034-68-7 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with the deprotonation of ethyl acetoacetate using a strong base such as sodium hydride (NaH) or tert-butyl hydroperoxide, generating a stabilized enolate ion. This enolate undergoes an S<sub>N</sub>2 reaction with methyl iodide, introducing the ethyl and hydroxy substituents at the α-position. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under nitrogen atmosphere to prevent hydrolysis.
Key Parameters:
-
Base: Sodium hydride (1.2 equiv)
-
Alkylating Agent: Methyl iodide (1.5 equiv)
-
Solvent: THF, 0–5°C
-
Yield: 65–75%
Optimization Strategies
Yield improvements are achievable through:
-
Temperature Control: Maintaining subambient temperatures (−10°C) minimizes side reactions such as over-alkylation.
-
Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance enolate stability and reaction kinetics.
-
Stoichiometry: A 20% excess of alkylating agent ensures complete consumption of the enolate.
Claisen Condensation: Building the β-Keto Ester Backbone
Claisen condensation offers an alternative route by coupling ester enolates with carbonyl compounds. This method is particularly effective for constructing the 3-oxobutanoate framework.
Synthetic Protocol
Ethyl acetoacetate reacts with ethyl acetate in the presence of sodium ethoxide (NaOEt), facilitating a nucleophilic attack on the carbonyl carbon. The resulting β-keto ester intermediate is subsequently methylated to introduce the hydroxy and ethyl groups.
Reaction Conditions:
-
Catalyst: Sodium ethoxide (0.1 equiv)
-
Solvent: Ethanol, reflux (78°C)
-
Reaction Time: 12–16 hours
-
Yield: 60–68%
Mechanistic Insights
The reaction proceeds via:
-
Enolate Formation: Deprotonation of ethyl acetoacetate by NaOEt.
-
Nucleophilic Addition: Enolate attack on the carbonyl carbon of ethyl acetate.
-
Elimination: Release of ethanol to form the β-keto ester.
Enzymatic Biosynthesis: Harnessing Biological Pathways
In vivo, this compound serves as an intermediate in isoleucine biosynthesis. The enzymatic route provides a stereoselective and environmentally friendly synthesis.
Acetolactate Synthase Catalysis
The enzyme acetolactate synthase (EC 2.2.1.6) catalyzes the transfer of an acetaldehyde moiety from pyruvate to 2-oxobutanoate, forming the chiral β-keto ester. This reaction requires thiamine diphosphate (ThDP) as a cofactor and Mg<sup>2+</sup> ions for activation.
Key Features:
-
Stereoselectivity: Exclusive production of the (S)-enantiomer.
-
Reaction Medium: Aqueous buffer (pH 7.4), 37°C.
-
Yield: ~80% in optimized microbial systems.
Fermentation-Based Production
Industrial-scale enzymatic synthesis employs engineered E. coli strains overexpressing acetolactate synthase. Fed-batch fermentation under controlled oxygenation achieves product titers exceeding 50 g/L.
Industrial-Scale Production: Engineering Efficiency
Large-scale manufacturing of this compound prioritizes cost-effectiveness and purity.
Continuous Flow Reactor Systems
Modern facilities utilize continuous flow reactors to enhance mixing and heat transfer. Key advantages include:
-
Reduced Reaction Time: 2–4 hours vs. 12 hours in batch systems.
-
Higher Purity: Automated in-line purification removes byproducts.
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Scalability: Production capacities exceeding 10 metric tons/year.
Purification Techniques
-
Distillation: Fractional distillation under vacuum (20 mmHg) isolates the product (bp 120–125°C).
-
Crystallization: Recrystallization from ethanol/water mixtures achieves >99% purity.
Comparative Analysis of Synthetic Methods
The choice of synthesis method depends on factors such as scalability, enantiomeric purity, and environmental impact.
Table 1: Method Comparison
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Enolate Alkylation | 65–75 | 95–97 | Racemic | Pilot-scale |
| Claisen Condensation | 60–68 | 90–92 | Racemic | Laboratory-scale |
| Enzymatic Synthesis | 75–80 | 99+ | (S)-enantiomer | Industrial-scale |
Key Observations:
-
Enzymatic methods dominate industrial production due to superior stereocontrol.
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Enolate alkylation remains popular for small-scale synthesis of racemic mixtures.
Reaction Optimization and Troubleshooting
Common Challenges
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Byproduct Formation: Over-alkylation or hydrolysis can reduce yields. Mitigated by strict anhydrous conditions and stoichiometric control.
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Enzyme Denaturation: Thermal instability in enzymatic systems requires precise temperature regulation.
Advanced Catalysis
Recent advances employ organocatalysts (e.g., proline derivatives) to achieve enantioselective alkylation, rivaling enzymatic efficiency in laboratory settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-2-hydroxy-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and bases are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biochemical Applications
1.1 Chiral Precursor in Amino Acid Synthesis
Methyl 2-ethyl-2-hydroxy-3-oxobutanoate serves as a Pro S chiral precursor for the amino acids valine and leucine. Its role is critical in the biosynthesis of these essential amino acids, which are vital for protein synthesis in living organisms. The compound is utilized in E. coli protein expression systems, particularly for BioNMR (Biomolecular Nuclear Magnetic Resonance) applications, where it aids in studying protein structure and dynamics .
1.2 Metabolic Studies
This compound is employed in metabolomics studies to trace metabolic pathways involving branched-chain amino acids. It helps researchers understand the metabolism of valine and leucine by providing insights into their biosynthetic pathways. The use of isotopically labeled forms of this compound, such as methyl-¹³C, allows for precise tracking of metabolic processes .
Synthetic Applications
2.1 Synthesis of Other Compounds
this compound is a key intermediate in the synthesis of various organic compounds. For example, it has been used to synthesize optically pure substrates for enzymes involved in the valine-isoleucine pathway. The ability to produce these substrates in pure form is crucial for biochemical research and industrial applications .
Table 1: Synthesis Yield and Conditions
| Compound Synthesized | Yield (%) | Reaction Conditions |
|---|---|---|
| 4-Hydroxy-3-methyl-5H-furan-2-one | 70 | Bromination with bromine in chloroform at varying temperatures |
| Methyl 4,5-dimethyl-3-hydroxythiophene-2-carboxylate | 51 | Reaction with methyl 2-mercaptoacetate under acidic conditions |
Case Studies
3.1 Case Study: Valine Biosynthesis
In a study published by the Royal Society of Chemistry, researchers synthesized (2S)-α-acetolactic acid from this compound to investigate its biological activity as a substrate for the enzyme reductoisomerase in Salmonella typhimurium. The results demonstrated that only the (2S)-isomer acted as a substrate, highlighting the importance of stereochemistry in biochemical reactions .
3.2 Case Study: Protein Expression Optimization
Another study focused on optimizing E. coli protein expression using this compound as a precursor for valine and leucine. Researchers found that varying concentrations of this compound significantly impacted protein yield and quality, emphasizing its role in metabolic engineering .
Mechanism of Action
The mechanism of action of methyl 2-ethyl-2-hydroxy-3-oxobutanoate involves its interaction with specific molecular targets and pathways. For example, in stereoselective reduction reactions, the compound is reduced by bacterial strains to form specific stereoisomers . The reduction process involves the transfer of electrons from the reducing agent to the compound, resulting in the formation of reduced products with high diastereoisomeric and enantiomeric excess .
Comparison with Similar Compounds
Structural and Functional Differences
This substituent impacts steric hindrance and enzyme specificity in biosynthesis . The hydroxyl group at the 2-position is critical for its role in metabolic pathways, unlike methyl 3-oxobutanoate, which lacks this group .
Derivatives like ethyl 2-(hydroxyimino)-3-oxobutanoate are used in synthetic chemistry for forming hydrazones, but they lack direct biological roles .
Physicochemical Properties: Acid vs. Ester Forms: Carboxylic acid derivatives (e.g., 3-methyl-2-oxobutyric acid) exhibit higher polarity and lower volatility compared to their ester counterparts . Hydroxyimino Group: Ethyl 2-(hydroxyimino)-3-oxobutanoate’s nitrogen-containing group increases its reactivity in nucleophilic reactions .
Research Findings
Enzymatic Specificity: In Salmonella typhimurium, the reductoisomerase enzyme selectively catalyzes the (2S)-isomer of this compound, highlighting the importance of stereochemistry in metabolic pathways . The absence of a hydroxyl group in methyl 3-oxobutanoate renders it inactive in these pathways, underscoring the functional necessity of the 2-hydroxy moiety .
Methyl 2-chloro-3-oxobutanoate (a halogenated analog) is used in pharmaceutical synthesis, demonstrating how substituent variation expands utility .
Q & A
Q. What are the optimal synthetic routes for methyl 2-ethyl-2-hydroxy-3-oxobutanoate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis can be adapted from analogous oxobutanoate esters. For example, ethyl 2-(3-chlorobenzyl)-3-oxobutanoate is synthesized via nucleophilic substitution using sodium hydride and alkyl halides in polar aprotic solvents (e.g., DMF) under nitrogen . For the hydroxyl group, consider protecting strategies (e.g., tert-butyldimethylsilyl ether) to prevent side reactions. Post-synthesis, purification via reverse-phase chromatography (acetonitrile/water) or silica gel chromatography (hexane/ethyl acetate) is effective . Key variables include temperature (60°C for 24–48 hours) and stoichiometric ratios (1:2 molar ratio of amine to alkylating agent) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm ester, hydroxyl, and ketone groups. For stereochemistry, -NMR coupling constants and NOESY can resolve diastereomers .
- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., CHO, MW 160.17 g/mol).
- X-ray crystallography : If crystals are obtainable, SHELXL refinement (via SHELX suite) resolves absolute configuration .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies under varying pH (2–12) show hydrolysis of the ester group at extremes. At pH < 3, acid-catalyzed ester hydrolysis dominates, while alkaline conditions (pH > 10) promote saponification. Neutral pH (6–8) in buffered solutions (e.g., phosphate) maximizes stability . Monitor degradation via HPLC with UV detection at 210–220 nm (ketone absorbance) .
Advanced Research Questions
Q. How does steric hindrance from the ethyl group influence nucleophilic addition at the ketone moiety?
- Methodological Answer : Compared to methyl analogs (e.g., methyl 2-methyl-3-oxobutanoate), the ethyl group reduces reactivity in nucleophilic additions (e.g., Grignard reactions) due to increased steric bulk. Kinetic studies using pseudo-first-order conditions show a 30–40% slower rate for ethyl derivatives. Computational modeling (DFT) predicts higher activation energy for nucleophile approach . Mitigate this via high-pressure conditions or Lewis acid catalysts (e.g., BF·EtO) .
Q. What strategies prevent racemization during stereoselective synthesis of the hydroxyl-bearing carbon?
- Methodological Answer :
- Chiral auxiliaries : Use (S)- or (R)-proline derivatives to direct asymmetric induction during aldol reactions .
- Low-temperature reactions : Conduct steps below –20°C to slow epimerization.
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers . Validate enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .
Q. Can this compound serve as a precursor for bioactive heterocycles?
- Methodological Answer : Yes. React with hydrazines or semicarbazides to form pyrazole or pyrazolone derivatives, as seen in ethyl 2-(3-methoxyphenyl)hydrazinylidene-3-oxobutanoate synthesis . For example:
- Condense with thiosemicarbazide in glacial acetic acid to yield pyrazole-3-carboxamide derivatives.
- Biological screening (e.g., COX-2 inhibition assays) can assess therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
